Lead malate
Description
Historical Context of Academic Inquiry into Lead Malate (B86768)
The study of lead compounds dates back to antiquity, with early uses in various applications. core.ac.ukosu.edu However, the specific academic investigation of lead malate is a more recent endeavor, emerging with the advancement of analytical techniques that allow for detailed characterization of coordination complexes. Initial interest in metal malates, including this compound, was often in the context of understanding the interactions between metal ions and organic acids. researchgate.net Early research likely focused on basic synthesis and characterization, laying the groundwork for more in-depth studies into its structure and properties. The broader history of lead research shows a trajectory from macroscopic use to microscopic and analytical investigation, a path that the study of this compound has likely followed. medigraphic.comnih.gov
Significance of this compound in Contemporary Chemical Sciences Research
In modern chemical research, this compound and its derivatives are recognized for their interesting structural features and potential applications.
Importance in Materials Science Research
The unique structural arrangements of this compound have implications for materials science. samaterials.com Specifically, lead-based materials are explored for applications in semiconductor devices and radiation shielding. samaterials.com Research has demonstrated the use of a this compound chelate complex in the precision synthesis of lead bromide perovskite quantum dots. researchsquare.comchemrxiv.org This controlled synthesis allows for the creation of structurally uniform nanocrystals with desirable photoluminescent properties, highlighting the potential of this compound as a precursor in the fabrication of advanced materials. researchsquare.comchemrxiv.org The thermal stability and decomposition patterns of metal malates are also of interest in materials science for understanding their behavior at elevated temperatures. researchgate.netscilit.com
Role in Analytical Chemistry Methodologies
In analytical chemistry, the interaction between lead ions and complexing agents like malate is relevant for the development of methods for lead detection and quantification. While direct analytical methods for lead often involve techniques like atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS), the principles of complexation are fundamental. who.intoiv.int Understanding the formation and stability of this compound complexes can inform the design of selective extraction or separation procedures. Furthermore, the use of certified reference materials, which can include lead in various matrices, is crucial for validating these analytical methods. sigmaaldrich.com The development of chromatographic techniques for the separation of metal ions often relies on the differential formation of complexes with organic ligands. scielo.br
Overarching Methodological Approaches in this compound Investigation
The investigation of this compound employs a range of modern analytical and characterization techniques.
Synthesis and Crystallization: The synthesis of this compound typically involves the reaction of a soluble lead(II) salt with malic acid or a malate salt in an aqueous solution. chesci.com Single crystals suitable for X-ray diffraction can be grown using techniques like slow evaporation. chesci.com
Structural Analysis: Single-crystal X-ray diffraction is a primary tool for elucidating the precise three-dimensional arrangement of atoms in this compound crystals, providing information on bond lengths, bond angles, and coordination geometry. researchgate.netchesci.com Powder X-ray diffraction (XRD) is used to confirm the phase purity of the synthesized material. chesci.com
Spectroscopic Characterization: Fourier-transform infrared (FTIR) spectroscopy is employed to identify the functional groups present in the compound and to understand the coordination of the malate ligand to the lead ion. chesci.com
Thermal Analysis: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition pathway of this compound, providing information about its behavior at different temperatures. researchgate.net
Computational Modeling: Quantum-chemical modeling, such as density functional theory (DFT), can be used to investigate the electronic structure and bonding in this compound complexes, complementing experimental findings. researchgate.net
Chemical Compound Information
| Compound Name |
| This compound |
| Lead(II) |
| Malate |
| Lead bromide perovskite |
| Malic acid |
| Creatininium malate |
| Anilinium monohydrogen DL-malate |
| Ammonium (B1175870) malate |
| Rubidium bis-DL-malato borate |
| L-alanine DL-malic acid |
| Aluminium malate |
| Nitric acid |
| Ammonium dihydrogenophosphate |
| Lead(II) nitrate (B79036) |
| 2-(2-quinolinylazo)-4-methyl-1,3-dihydroxidebenzene |
| Pyrrolidine-acetic acid |
| Lead |
| Copper |
| Tin |
| Silver |
| Gold |
| Arsenic |
| Iron |
| Zinc |
| Cadmium |
| Mercury |
| Nickel |
| Antimony |
| Tellurium |
| Sulphur |
| Cobalt |
| Potassium chlorate |
| Potassium bisulphate |
| Hydrazine sulphate |
| Antimony trichloride |
| Aluminium |
| Starch |
| Iodine |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₄O₅Pb |
| Molecular Weight | 339.272 g/mol chemsrc.com |
| Exact Mass | 339.98300 Da chemsrc.com |
| Boiling Point | 306.4ºC at 760 mmHg chemsrc.com |
| Flash Point | 153.4ºC chemsrc.com |
| CAS Number | 816-68-2 nih.gov |
| IUPAC Name | lead(2+);2-hydroxybutanedioate nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
816-68-2 |
|---|---|
Molecular Formula |
C4H4O5Pb |
Molecular Weight |
339 g/mol |
IUPAC Name |
2-hydroxybutanedioate;lead(2+) |
InChI |
InChI=1S/C4H6O5.Pb/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI Key |
AQVKIYUWIAJIOT-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Synthetic Routes and Mechanistic Pathways of Lead Malate Formation
Ligand Exchange Reactions and Kinetics
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one or more ligands in a complex are replaced by others. chemguide.co.uklibretexts.org For lead(II) malate (B86768), this process involves the displacement of the malate ligand, or other coordinated solvent molecules, by an incoming ligand. The kinetics of these reactions, which describe the rate and mechanism of the substitution, are crucial for understanding the complex's stability and reactivity in various chemical environments. nih.govsolubilityofthings.com
The mechanism of ligand substitution in metal complexes can generally be categorized as dissociative (D), associative (A), or interchange (I). libretexts.orgsolubilityofthings.com In a dissociative mechanism, a ligand first detaches from the metal center to form a lower-coordination intermediate, which is then attacked by the incoming ligand. solubilityofthings.com Conversely, an associative mechanism involves the initial formation of a higher-coordination intermediate by the incoming ligand, followed by the departure of the leaving group. libretexts.orgcbpbu.ac.in The interchange mechanism is a concerted process where the incoming ligand enters as the leaving ligand departs.
Several factors influence the rate of these exchange reactions:
Nature of the Metal Ion: The size and electronic structure of the lead(II) ion affect its lability.
Properties of the Entering and Leaving Ligands: The nucleophilicity of the incoming ligand and the stability of the bond between lead and the malate (the leaving group) are critical. solubilityofthings.com
Solvent Effects: The coordinating ability of the solvent can influence reaction pathways, potentially stabilizing intermediates or competing with the entering ligand. solubilityofthings.com
Kinetic studies provide quantitative data on these processes, such as rate constants and activation parameters, offering insight into the reaction mechanism. nih.gov While specific kinetic data for lead malate is not extensively documented in publicly available literature, an illustrative data set can be conceptualized for the substitution of the malate ligand by various common monodentate and bidentate ligands.
Table 1: Illustrative Kinetic Data for Ligand Exchange Reactions of this compound This table presents hypothetical data for educational purposes to illustrate the type of information gained from kinetic studies on ligand exchange reactions.
| Entering Ligand | Ligand Type | Hypothetical Rate Constant, k (M⁻¹s⁻¹) | Hypothetical Activation Energy, Eₐ (kJ/mol) |
| Chloride (Cl⁻) | Monodentate | 1.5 x 10² | 45 |
| Thiocyanate (SCN⁻) | Monodentate | 8.2 x 10³ | 32 |
| Ammonia (NH₃) | Monodentate | 3.0 x 10¹ | 55 |
| Ethylenediamine | Bidentate | 5.5 x 10⁴ | 28 |
| Glutathione | Bidentate/Tridentate | 1.2 x 10⁵ | 25 |
Surface Functionalization Techniques for this compound-Based Materials
Surface functionalization is a process that modifies the surface of a material to impart specific properties without altering the bulk composition. For materials based on this compound, this involves attaching new chemical species to the surface, which can enhance properties such as hydrophobicity, colloidal stability, or catalytic activity. unm.eduresearchgate.net The lead ions and the carboxylate or hydroxyl groups of the malate ligand at the material's surface serve as potential anchoring points for functionalization.
Several techniques could be employed for the surface modification of this compound materials:
Direct Metal Coordination: This strategy utilizes the available coordination sites on the surface lead(II) ions. Functional molecules containing donor atoms (e.g., nitrogen, oxygen, sulfur) can directly bind to these lead centers. unm.edu For example, long-chain alkyl thiols could be used to create a hydrophobic surface, or molecules with phenolic groups could coordinate strongly to the lead ions, forming a stable surface layer. unm.edu
Polymer Grafting: Polymer chains can be attached to the surface to introduce a wide range of functionalities. researchgate.net This can be achieved through a "grafting to" approach, where pre-formed polymer chains with reactive end-groups attach to the surface, or a "grafting from" approach, where polymerization is initiated from sites previously anchored to the surface. researchgate.net For instance, grafting poly(ethylene glycol) (PEG) could enhance the material's biocompatibility and aqueous dispersibility.
Self-Assembled Monolayers (SAMs): This technique involves the spontaneous organization of molecules containing a specific head group that binds to the surface and a tail group that dictates the new surface functionality. For a this compound surface, molecules with carboxylate or phosphonate head groups could anchor to the lead sites, while the tail group could be varied to control surface properties.
Table 2: Comparison of Potential Surface Functionalization Techniques for this compound Materials
| Technique | Mechanism | Potential Functional Groups | Expected Change in Surface Property |
| Direct Metal Coordination | Ligands with donor atoms (N, O, S) bind to surface Pb(II) ions. unm.edu | Thiols (-SH), Amines (-NH₂), Phenols (-OH), Carboxylates (-COOH) | Altered wettability, enhanced catalytic activity, specific molecular recognition. |
| Polymer Grafting ("Grafting From/To") | Covalent attachment of polymer chains to the surface. researchgate.net | Poly(ethylene glycol) (PEG), Polystyrene (PS), Poly(methyl methacrylate) (PMMA) mdpi.com | Increased hydrophilicity/hydrophobicity, improved colloidal stability, steric hindrance. |
| Self-Assembled Monolayers (SAMs) | Spontaneous chemisorption and organization of functional molecules. | Alkanethiols, Carboxylic Acids, Phosphonic Acids | Precise control over surface energy, introduction of bioactive moieties, enhanced corrosion resistance. |
Advanced Structural Elucidation and Characterization Methodologies for Lead Malate
Diffraction-Based Structural Analysis
Diffraction methods are indispensable for determining the atomic arrangement within crystalline solids. By analyzing the way X-rays or electrons are scattered by the electron clouds of atoms arranged in a periodic lattice, a detailed three-dimensional model of the molecule can be constructed.
Single-Crystal X-ray Diffraction Studies
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the absolute structure determination of crystalline materials. rsc.org This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and the elucidation of the coordination environment of the lead (Pb²⁺) ion by the malate (B86768) ligand.
In a typical SCXRD experiment, a high-quality single crystal of lead malate is exposed to a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell parameters—the fundamental repeating block of the crystal—and the space group, which describes the symmetry elements of the crystal. For instance, studies on similar metal-malate complexes, such as creatininium malate, have revealed a monoclinic system with a P2₁/c space group. chesci.com A hypothetical structural analysis of this compound would yield similar detailed data, defining the geometry and connectivity of the atoms. The refinement of the crystal structure provides a detailed picture of how the carboxylate and hydroxyl functional groups of the malate molecule coordinate to the lead center, whether in a monodentate, bidentate, or bridging fashion.
Table 1: Representative Crystallographic Data from a Single-Crystal XRD Analysis (Note: This table is illustrative of typical data obtained from an SCXRD experiment, as specific data for this compound is not available in the cited sources.)
| Parameter | Example Value | Description |
| Chemical Formula | C₄H₄O₅Pb | The elemental composition of the compound. |
| Crystal System | Monoclinic | The crystal system describing the shape of the unit cell. |
| Space Group | P2₁/c | The set of symmetry operations applicable to the unit cell. |
| a (Å) | 12.98 | Length of the 'a' axis of the unit cell. |
| b (Å) | 9.30 | Length of the 'b' axis of the unit cell. |
| c (Å) | 15.68 | Length of the 'c' axis of the unit cell. |
| β (°) | 111.06 | The angle of the 'β' axis of the unit cell. |
| Volume (ų) | 1765.4 | The total volume of the unit cell. |
| Z | 4 | The number of formula units per unit cell. |
Powder X-ray Diffraction for Phase Identification and Purity Assessment
Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze polycrystalline samples, making it ideal for routine phase identification and the assessment of bulk sample purity. creative-biostructure.com Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on finely ground powder. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. imrtest.com
For this compound, the experimental PXRD pattern of a synthesized batch would be compared against a pattern simulated from its known single-crystal structure data. ncl.ac.uk A perfect match between the experimental and simulated patterns confirms the phase identity and indicates a high degree of purity. The presence of additional peaks would signify impurities or the existence of different crystalline forms (polymorphs). ncl.ac.ukamericanpharmaceuticalreview.com The sharpness and low background of the diffraction peaks also provide an indication of the material's crystallinity. chesci.com
Table 2: Example of Indexed Powder XRD Peaks for a Crystalline Malate Compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 14.5 | 6.10 | 45 | (200) |
| 19.8 | 4.48 | 100 | (202) |
| 25.2 | 3.53 | 60 | (122) |
| 29.2 | 3.05 | 85 | (400) |
| 35.6 | 2.52 | 50 | (412) |
Electron Diffraction Techniques for Nanostructure Elucidation
When this compound is synthesized in the form of nanocrystals, nanorods, or thin films, electron diffraction becomes a crucial characterization tool. nih.gov Due to the strong interaction of electrons with matter, diffraction patterns can be obtained from extremely small quantities of material, even from a single nanoparticle. mdpi.com
Selected Area Electron Diffraction (SAED), a technique available in transmission electron microscopes (TEM), can be used to obtain a diffraction pattern from a specific region of the sample. This pattern provides information about the crystal structure and orientation of the nanocrystals. For nanocrystalline powders, electron powder diffraction can be performed. nih.gov The analysis of the diffraction ring patterns can yield lattice parameters, which can be compared with X-ray diffraction data to confirm the material's identity at the nanoscale. These techniques are particularly valuable for detecting structural variations or defects within nanostructured materials that may not be apparent in bulk analysis. nih.govmdpi.com
Spectroscopic Characterization Techniques
Spectroscopic methods probe the energy levels within a molecule, which are influenced by its atomic composition, bonding, and chemical environment. These techniques are highly complementary to diffraction methods for a full structural characterization.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Coordination Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and probe how they are affected by coordination to a metal center. ksu.edu.sad-nb.info The techniques are complementary: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. ksu.edu.sa
In a this compound complex, the malate ligand contains carboxylate (COO⁻) and hydroxyl (-OH) groups. The coordination of these groups to the Pb²⁺ ion alters the bond strengths and, consequently, the frequencies at which they vibrate.
FTIR Spectroscopy : The FTIR spectrum of free malic acid shows a characteristic C=O stretching vibration for the carboxylic acid group (~1700 cm⁻¹). Upon deprotonation and coordination to lead, this band is replaced by two new bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)), typically in the ranges of 1650-1590 cm⁻¹ and 1440-1360 cm⁻¹, respectively. chesci.com The separation between these two frequencies (Δν) can provide insight into the coordination mode of the carboxylate group.
Raman Spectroscopy : Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it useful for studying the C-C backbone of the malate ligand and the Pb-O bonds. ksu.edu.sa
By analyzing the shifts in vibrational frequencies compared to the free ligand, the specific binding sites and the nature of the lead-malate coordination can be inferred. researchgate.netresearchgate.net
Table 3: Typical Vibrational Band Assignments for a Metal-Malate Complex
| Wavenumber (cm⁻¹) | Assignment | Technique | Implication |
| ~3400 | O-H stretch (hydroxyl) | FTIR/Raman | Shift indicates coordination of the hydroxyl group. |
| ~2950 | C-H stretch | FTIR/Raman | Generally unaffected by coordination. |
| ~1610 | Asymmetric COO⁻ stretch | FTIR/Raman | Confirms deprotonation and coordination of carboxylate. |
| ~1400 | Symmetric COO⁻ stretch | FTIR/Raman | The Δν value helps determine the coordination mode. |
| < 600 | Pb-O stretch | Raman | Direct evidence of the metal-ligand bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Lead and Malate Nuclei
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms in a molecule. rsc.orgwikipedia.org It is based on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ²⁰⁷Pb. wikipedia.orgwiley-vch.de
For this compound, ¹H and ¹³C NMR spectra can be used to characterize the malate ligand. When the malate anion coordinates to the diamagnetic Pb²⁺ ion, the electron density around the malate nuclei is perturbed, leading to changes in their chemical shifts compared to the free anion. researchgate.net The magnitude of these shifts can provide information about the proximity of each proton and carbon to the lead center.
Table 4: Hypothetical NMR Chemical Shifts (δ) for Free vs. Coordinated Malate (Note: Values are illustrative and depend on the solvent and specific coordination geometry.)
| Nucleus | Atom Position | Free Malate (ppm) | Coordinated Malate (ppm) |
| ¹H | Hα (on C2) | ~4.1 | Shifted (e.g., ~4.3) |
| ¹H | Hβ (on C3) | ~2.5, ~2.7 | Shifted (e.g., ~2.6, ~2.8) |
| ¹³C | C1 (carboxylate) | ~180 | Shifted |
| ¹³C | C2 (CH-OH) | ~70 | Shifted |
| ¹³C | C3 (CH₂) | ~45 | Shifted |
| ¹³C | C4 (carboxylate) | ~182 | Shifted |
| ²⁰⁷Pb | Pb²⁺ | - | Dependent on coordination sphere |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. acs.orgresearchgate.net The analysis is conducted by irradiating the this compound sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the surface. acs.orgeag.com
For this compound (C₄H₄O₅Pb), an XPS survey scan would be performed to identify the presence of lead (Pb), oxygen (O), and carbon (C). researchgate.net High-resolution scans of the specific peaks for each element would then provide detailed information about their chemical states.
The Pb 4f spectrum is crucial for determining the oxidation state of lead. It is expected to show a doublet (Pb 4f₇/₂ and Pb 4f₅/₂) characteristic of Pb(II). The binding energy for Pb(II) in an oxygen-rich environment, such as in coordination with carboxylate and hydroxyl groups, would be distinct from metallic lead (Pb⁰) or Pb(IV). For instance, the binding energy for Pb 4f₇/₂ in lead oxides ranges from approximately 137.8 eV to 138.4 eV. bg.ac.rs Analysis of the C 1s and O 1s spectra would further confirm the coordination environment. The C 1s spectrum can be deconvoluted to identify carbons in different functional groups: C-C/C-H, C-O (from the hydroxyl group), and O-C=O (from the carboxylate groups). Similarly, the O 1s spectrum would distinguish between oxygen in the hydroxyl (-OH) and carboxylate (-COO⁻) groups bonded to the lead ion. This detailed surface chemical information is vital for confirming the formation of the this compound complex. acs.org
Table 1: Expected XPS Binding Energies for this compound
| Element | Orbital | Expected Binding Energy (eV) | Information Gleaned |
|---|---|---|---|
| Lead (Pb) | 4f₇/₂ | ~138.0 - 139.0 | Confirms Pb(II) oxidation state, indicating ionic bonding with malate. |
| Carbon (C) | 1s | ~285.0 (C-C, C-H)~286.5 (C-O)~288.5 (O-C=O) | Confirms the presence of the malate ligand's carbon backbone and functional groups. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. scirp.org For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be employed to generate ions of the complex with minimal fragmentation, allowing for the determination of its molecular weight. researchgate.net The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. scirp.org
The molecular ion of this compound would be observed, confirming the compound's molecular weight. Given the isotopic distribution of lead, the molecular ion peak would appear as a characteristic cluster of peaks. uobaghdad.edu.iq In addition to the molecular ion, MS can induce fragmentation of the molecule, providing valuable structural information. researchgate.netuobaghdad.edu.iq The fragmentation pattern of this compound would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group or carbon dioxide (CO₂) from the carboxyl groups. A characteristic fragmentation might also involve the loss of the entire malic acid moiety. acs.orgnih.gov Studies on other lead-ligand complexes, such as those with cysteine or glutathione, demonstrate the utility of ESI-MS in identifying the stoichiometry of the complexes formed in solution, for example, by identifying peaks corresponding to [Pb(ligand)] and [Pb(ligand)₂] species. nih.govresearchgate.net
Table 2: Predicted Mass Spectrometry Data for Lead(II) Malate
| Ion Species | Predicted m/z (for ²⁰⁸Pb isotope) | Interpretation |
|---|---|---|
| [Pb(C₄H₄O₅) + H]⁺ | 341.0 | Protonated molecular ion of the 1:1 complex. |
| [Pb(C₄H₄O₅)]⁺• | 340.0 | Radical cation (molecular ion) of the 1:1 complex. |
| [Pb(C₄H₃O₄)]⁺ | 323.0 | Fragment from the loss of a water molecule (H₂O). |
| [Pb(C₃H₄O₃)]⁺ | 296.0 | Fragment from the loss of a carbon dioxide molecule (CO₂). |
UV-Vis and Laser Fluorescence Spectroscopy for Complex Speciation
UV-Visible (UV-Vis) and laser fluorescence spectroscopy are used to study the formation and stability of metal complexes in solution. researchsquare.com The complexation of a metal ion like Pb(II) with a ligand such as malate leads to changes in the electronic structure, which can be monitored by observing shifts in the absorption or emission spectra. ijcrar.comscholarsresearchlibrary.comjocpr.com
In a typical UV-Vis experiment, the absorption spectrum of a lead salt solution would be compared to the spectrum of the solution after the addition of malic acid. The formation of a this compound complex is indicated by a shift in the wavelength of maximum absorbance (λ_max). ijcrar.comresearchgate.net By systematically varying the molar ratio of lead to malate (e.g., in a Job's plot) while monitoring the absorbance, the stoichiometry of the complex (e.g., 1:1 or 1:2 Pb:malate) can be determined. ijcrar.com Similar studies on other metal-malate systems have successfully identified multiple complex species in solution. nih.gov
Furthermore, these spectrophotometric data can be used to calculate the stability constants (β) of the formed complexes, which quantify the strength of the interaction between the lead ion and the malate ligand. nih.govresearchgate.netchemguide.co.uk Time-resolved laser fluorescence spectroscopy (TRLFS), while more commonly applied to fluorescent ions, can provide further insights into the speciation and coordination environment of the metal ion in the complex. chemguide.co.uk
Table 3: Spectroscopic Data for this compound Complex Formation
| Parameter | Method | Finding | Significance |
|---|---|---|---|
| Stoichiometry | UV-Vis (Mole-Ratio or Job's Plot) | Determination of n in [Pb(malate)ₙ]²⁻²ⁿ | Reveals the ratio in which lead and malate combine (e.g., 1:1, 1:2). ijcrar.com |
| Wavelength Shift (Δλ_max) | UV-Vis Spectroscopy | Shift in λ_max upon addition of malate to Pb(II) solution. researchgate.net | Confirms the formation of a new chemical species (the complex). |
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Coordination Environment
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic structure around a specific element in a material, regardless of its physical state. researchgate.nethyomen.org For this compound, EXAFS analysis at the Pb L₃-edge provides precise information about the immediate coordination environment of the lead(II) ion. osti.gov
The technique measures the fine structure in the X-ray absorption coefficient above an absorption edge. frontiersin.org Analysis of the EXAFS signal can determine the type of neighboring atoms, their distance from the central lead atom (bond length), and the number of these neighbors (coordination number). researchgate.nethyomen.org
In the case of this compound, EXAFS would be used to probe the interactions between the Pb(II) center and the oxygen atoms of the malate ligand's carboxylate and hydroxyl groups. Based on studies of similar complexes, such as zinc malate, it is expected that the malate acts as a multidentate ligand. princeton.edu EXAFS analysis of aqueous zinc-malate, for instance, revealed that Zn is coordinated to six oxygen atoms. princeton.edu A similar study on lead(II)-cysteine complexes successfully determined the Pb-S and Pb-(N/O) bond distances. nih.gov For this compound, EXAFS would provide the precise Pb-O bond lengths and the coordination number, confirming the chelation mode of the malate ligand.
Table 4: Anticipated EXAFS Parameters for the Lead(II) Coordination Sphere in this compound
| Parameter | Expected Value | Information Provided |
|---|---|---|
| Absorber Atom | Lead (Pb) | The central atom being probed. |
| Backscattering Atom | Oxygen (O) | The atoms in the first coordination shell. |
| Coordination Number (N) | 4 - 6 | The number of oxygen atoms directly bonded to the lead ion. |
| Pb-O Bond Distance (R) | ~2.3 - 2.6 Å | The average distance between the lead ion and the coordinating oxygen atoms. nih.gov |
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. conicet.gov.ar The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. conicet.gov.ar For solid this compound, SEM is an essential tool for characterizing its morphology.
SEM analysis provides high-resolution images that reveal the shape, size, and surface texture of this compound particles. hyomen.orginnovareacademics.in Researchers can determine whether the particles are crystalline with well-defined facets, amorphous, or aggregated. researchgate.netconicet.gov.ar By analyzing a large number of particles, a particle size distribution can be obtained. This is critical for understanding the material's physical properties, such as its solubility and reactivity. The sample is typically mounted on a stub and coated with a thin layer of a conductive material, like gold or chromium, to prevent charging from the electron beam. conicet.gov.arinnovareacademics.in In some cases, SEM is coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which can perform elemental analysis on the sample's surface to confirm the distribution of lead across the particles. hyomen.org
Table 5: Morphological Characteristics of this compound Determinable by SEM
| Characteristic | Description | Importance |
|---|---|---|
| Particle Shape | Describes the geometric form of the particles (e.g., cubic, spherical, irregular). | Influences packing, flowability, and surface area. |
| Particle Size | The average diameter or dimensions of the particles, often presented as a distribution. innovareacademics.in | Affects dissolution rate, bioavailability, and chemical reactivity. |
| Surface Topography | The texture of the particle surface (e.g., smooth, rough, porous). hyomen.org | Impacts surface area and interaction with the surrounding environment. |
| Aggregation State | Whether primary particles exist individually or are clustered together as agglomerates. hyomen.org | Influences bulk density and handling properties. |
Transmission Electron Microscopy (TEM) for Nanostructure and Particle Characterization
Transmission Electron Microscopy (TEM) offers significantly higher resolution and magnification than SEM, making it ideal for the characterization of nanomaterials and the internal structure of particles. numberanalytics.comresearchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin sample, and the interactions are used to form an image. numberanalytics.com
For this compound, TEM can reveal nanoscale features that are not visible with SEM. This includes the precise morphology of nanoparticles, the presence of crystal lattice fringes, and any structural defects. numberanalytics.com A study involving a "this compound chelate complex" as a precursor for quantum dots utilized electron microscopy to reveal the structure of the resulting nanoparticles at angstrom-level resolution. researchsquare.comchemrxiv.org In-situ TEM can even be used to observe the growth of lead-containing nanostructures, such as dendrites, in real-time from solution. nih.gov
A key capability of TEM is Selected Area Electron Diffraction (SAED). By focusing the electron beam on a single particle, a diffraction pattern can be generated. This pattern serves as a fingerprint for the material's crystal structure, allowing for the confirmation of the crystalline nature of this compound and the determination of its lattice parameters. nih.gov
Table 6: Nanostructural Properties of this compound Analyzed by TEM
| Property | Analytical Method | Information Obtained |
|---|---|---|
| Nanoparticle Morphology | High-Resolution TEM Imaging | Visualization of particle shape and size at the nanoscale (<100 nm). numberanalytics.com |
| Crystallinity | Lattice Fringe Imaging / SAED | Direct visualization of atomic planes and generation of diffraction patterns to confirm crystal structure. nih.gov |
| Internal Structure | Bright-Field/Dark-Field Imaging | Identification of internal defects, grain boundaries, or core-shell structures. |
| Compositional Analysis | TEM-EDS/EELS | Elemental mapping at the nanoscale to verify the composition of individual nanoparticles. nih.gov |
Atomic Force Microscopy (AFM) for Surface Topography and Local Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. azooptics.com The technique operates by scanning a sharp tip, located at the free end of a cantilever, over the sample surface. wikipedia.org Interactions between the tip and the sample surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. wikipedia.orgeag.com By maintaining a constant tip-sample interaction (either a constant force in contact mode or a constant oscillation amplitude in tapping mode), the feedback loop that adjusts the vertical position of the scanner generates a topographical map of the surface. wikipedia.orgeag.com
In the context of this compound, which can form coordination polymers, AFM is instrumental in elucidating the surface morphology, crystal growth patterns, and the presence of defects. oxinst.comrsc.org Researchers can visualize the arrangement of this compound crystals, determine their size and shape, and assess surface roughness with angstrom-level precision. eag.com For instance, AFM can reveal whether this compound forms as well-defined single crystals, polycrystalline aggregates, or amorphous films. azooptics.com
Furthermore, advanced AFM modes can probe local mechanical and electronic properties. ntmdt-si.com Techniques such as Phase Imaging can differentiate between regions of varying composition or crystallinity on the this compound surface. Force spectroscopy, where the cantilever is moved towards and away from the surface to measure force-distance curves, can provide insights into local adhesion and elasticity. researchgate.netnih.gov This is particularly relevant for understanding how this compound interacts with other materials at the nanoscale. While direct AFM studies on this compound are not extensively reported, the analysis of similar coordination polymers demonstrates the potential of AFM to reveal detailed surface characteristics. chemistryviews.orgrsc.org
Below is a hypothetical data table representing typical information that could be obtained from an AFM analysis of a this compound thin film.
Table 1: Representative AFM Data for a this compound Surface
| Parameter | Value | Description |
| Scan Size | 5 µm x 5 µm | The area of the sample surface imaged. |
| Imaging Mode | Tapping Mode | Minimizes surface damage, suitable for delicate crystal structures. |
| Root Mean Square (RMS) Roughness | 2.5 nm | A measure of the surface roughness over the scanned area. |
| Average Crystal Height | 50 nm | The average height of the crystalline features observed. |
| Lateral Crystal Dimensions | 100-300 nm | The range of widths of the crystalline features. |
| Surface Feature | Elongated, needle-like crystals | Describes the observed morphology of the this compound. |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These methods are crucial for characterizing the thermal stability, decomposition behavior, and phase transitions of materials like this compound.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.comxrfscientific.com The resulting data is presented as a TGA curve, where mass is plotted against temperature. The derivative of this curve (DTG curve) shows the rate of mass change and helps in identifying the temperatures at which the most significant mass loss occurs. alfa-chemistry.com
For this compound, TGA is employed to determine its thermal stability and to elucidate its decomposition pathway. researchgate.net When a sample of this compound is heated, it will undergo a series of mass loss events corresponding to the removal of water molecules (if hydrated), the decomposition of the malate ligand, and the final conversion to a stable lead oxide or metallic lead. tandfonline.com By analyzing the temperature ranges and the percentage of mass loss at each step, one can infer the stoichiometry of the decomposition reactions. openaccessjournals.com For example, an initial weight loss at lower temperatures (around 100-200°C) typically corresponds to the loss of water of hydration. Subsequent, more significant weight loss at higher temperatures indicates the breakdown of the organic malate component. The final residual mass can help identify the resulting lead compound. abo.fi
The atmosphere in which the analysis is performed (e.g., inert like nitrogen or oxidative like air) can significantly influence the decomposition products. osti.gov TGA, especially when coupled with techniques like mass spectrometry (TGA-MS) to analyze the evolved gases, provides a comprehensive understanding of the thermal decomposition of this compound. openaccessjournals.com
Below is an illustrative TGA data table for the thermal decomposition of a hypothetical hydrated this compound sample in an inert atmosphere.
Table 2: Illustrative TGA Data for this compound Decomposition
| Temperature Range (°C) | Mass Loss (%) | Corresponding Species Lost | Proposed Decomposition Step |
| 100 - 180 | ~5% | H₂O | Dehydration of hydrated this compound. |
| 250 - 400 | ~35% | C₄H₄O₅ fragments | Decomposition of the malate ligand. |
| > 400 | - | - | Formation of stable lead oxide residue. |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify the energy changes associated with physical and chemical transformations, such as phase transitions, melting, crystallization, and decomposition. cuni.czmdpi.com The output, a DSC thermogram, shows heat flow versus temperature, with peaks indicating exothermic (heat releasing) or endothermic (heat absorbing) events. nih.gov
In the study of this compound, DSC provides valuable information about its thermal behavior. Endothermic peaks can indicate melting points, solid-solid phase transitions, or the energy required for dehydration. nih.gov Exothermic peaks often correspond to crystallization or decomposition processes. nih.gov For instance, a sharp endothermic peak would signify the melting temperature of crystalline this compound. The temperature and enthalpy of this transition are key characteristics of the compound.
By comparing TGA and DSC data, a more complete picture of the thermal events can be constructed. uah.edu For example, a mass loss in the TGA curve occurring at the same temperature as an endothermic peak in the DSC curve would confirm a dehydration or decomposition event and allow for the calculation of the enthalpy of that process. researchgate.net The absence of a melting peak before decomposition in the DSC thermogram would suggest that this compound decomposes before it melts.
The following table provides hypothetical DSC data for this compound, complementing the TGA findings.
Table 3: Hypothetical DSC Data for this compound
| Temperature (°C) | Peak Type | Enthalpy Change (ΔH) (J/g) | Associated Thermal Event |
| 150 | Endothermic | 120 | Dehydration |
| 280 | Exothermic | -250 | Onset of oxidative decomposition |
| 350 | Endothermic | 80 | Phase transition of decomposition product |
Theoretical and Computational Investigations of Lead Malate
Electronic Structure Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For lead malate (B86768), DFT calculations would be instrumental in understanding the nature of the bonding between the lead(II) ion and the malate ligand. These studies could elucidate the coordination environment of the lead ion, determining whether the malate acts as a bidentate or tridentate ligand through its carboxylate and hydroxyl groups.
A hypothetical DFT study on lead malate would likely involve the optimization of its molecular geometry to find the most stable arrangement of atoms. From this optimized structure, various properties could be calculated. The strength and nature of the Pb-O bonds could be analyzed through techniques like Natural Bond Orbital (NBO) analysis, which provides insights into charge transfer and orbital interactions between the metal and the ligand.
Furthermore, DFT calculations could predict spectroscopic properties. For instance, the vibrational frequencies of this compound could be computed and compared with experimental infrared (IR) and Raman spectra to validate the theoretical model. The calculated frequencies would correspond to specific vibrational modes of the molecule, such as the stretching and bending of the carboxylate groups coordinated to the lead ion. Electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, could also be determined, providing insights into the compound's reactivity and potential electronic transitions.
A study on metal complexes with malate anions, though not involving lead, has shown that the coordination of a metal ion can stabilize the deprotonated form of the malate ligand. researchgate.net This suggests that in this compound, a similar charge transfer and stabilization mechanism would be at play.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value/Information |
|---|---|
| Coordination Number | Likely 2 or 3, involving carboxylate and hydroxyl groups. |
| Pb-O Bond Distances | Expected to be in the range of 2.4 - 2.7 Å. |
| Binding Energy | A negative value, indicating a stable complex. |
| HOMO-LUMO Gap | Would provide information on electronic stability and reactivity. |
| Vibrational Frequencies | Predictions for C=O, C-O, and Pb-O stretching modes. |
This table is illustrative and not based on published experimental or computational data for this compound.
Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, could provide a more rigorous understanding of the electronic structure of this compound. Methods such as Hartree-Fock (HF) theory, followed by post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would offer a higher level of accuracy for the calculated properties.
These calculations would be particularly useful for determining a precise value for the binding energy of the this compound complex and for obtaining highly accurate geometric parameters. While computationally more demanding than DFT, ab initio methods would serve as a benchmark for the results obtained from DFT and other less computationally intensive methods. A study on the hydration of the lead(II) ion has demonstrated the utility of ab initio methods in describing the interaction of lead with oxygen-containing ligands. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations could be employed to study the behavior of a large number of this compound molecules over time, providing insights into its bulk properties. To investigate intermolecular interactions and crystal packing, MD simulations would start from a hypothetical or experimentally determined crystal lattice. The simulations would reveal how individual this compound units interact with each other through forces such as van der Waals interactions and hydrogen bonding, if applicable.
These simulations could predict the most stable crystal packing arrangement and calculate properties like the lattice energy, which is a measure of the stability of the crystal structure. Understanding the crystal packing is crucial as it influences the material's physical properties, such as its density and mechanical stability. While no specific MD simulations on this compound's crystal structure are available, general methodologies for simulating molecular crystals are well-established. nih.gov
MD simulations are also a powerful tool for studying the behavior of this compound in a solvent, such as water. These simulations would model a single this compound molecule or a small cluster surrounded by a large number of solvent molecules. The simulations would track the movement of all atoms over time, revealing how the solvent molecules arrange themselves around the this compound complex in a process known as solvation.
From these simulations, the solvation free energy could be calculated, which is a measure of the energetic favorability of dissolving the compound in a particular solvent. The dynamics of the solvent molecules in the first solvation shell—those directly interacting with the this compound—could also be analyzed to understand the strength of the solute-solvent interactions. For instance, the residence time of water molecules around the lead ion and the malate ligand could be determined. Such studies have been performed for various ions in aqueous solutions, providing a framework for how a similar study on this compound could be conducted. nih.gov
Spectroscopic Property Prediction from Theoretical Models
As mentioned in the DFT section, theoretical models can be used to predict various spectroscopic properties of this compound. The vibrational frequencies calculated from DFT can be used to generate a theoretical infrared (IR) spectrum. This theoretical spectrum can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations.
In addition to vibrational spectra, theoretical models can predict electronic absorption spectra. Time-dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic transitions. These calculations would provide the wavelengths at which this compound is expected to absorb light, corresponding to the promotion of an electron from an occupied molecular orbital to an unoccupied one. Such theoretical predictions are invaluable for interpreting experimental spectroscopic data and gaining a deeper understanding of the electronic structure of the molecule.
Computational Modeling of this compound within Larger Chemical Systems
The explicit computational modeling of the this compound complex, particularly within the larger chemical systems where it serves as a crucial precursor, is a nuanced area of scientific inquiry. While direct and extensive computational studies focused exclusively on the this compound chelate are not widely documented in existing literature, a significant body of theoretical work on related systems provides a robust framework for understanding its behavior. Computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are instrumental in elucidating the structural, thermodynamic, and kinetic aspects of this compound's role in the formation of advanced materials like lead-based perovskite quantum dots.
Research into the synthesis of perovskite nanocrystals often highlights the importance of precursor chemistry, where this compound acts as a stabilizing and reactivity-modulating agent. rsc.orgmdpi.com Computational models are essential for understanding the initial stages of nucleation and growth, which are governed by the interactions between the lead source, ligands, and the solvent environment. northwestern.eduresearchgate.net
Modeling this compound Chelation and Stability
Quantum chemical calculations, primarily using DFT, are a powerful tool for investigating the coordination chemistry of lead(II) with the malate ligand. Malic acid, an α-hydroxy dicarboxylic acid, can coordinate with metal ions through its carboxylate and hydroxyl groups. Studies on other metal-malate complexes suggest that malate can act as a tridentate ligand, forming stable chelate rings. nih.gov DFT calculations can predict the most stable coordination geometries, bond lengths, and angles for the this compound complex.
Furthermore, these calculations can provide thermodynamic data, such as the Gibbs free energy of formation (ΔG), enthalpy (ΔH), and entropy (ΔS), which are critical for understanding the stability of the this compound complex in solution. researchgate.net While specific thermodynamic stability constants for this compound derived from computational studies are scarce, theoretical frameworks exist for their accurate prediction. rsc.org
Below is a representative table outlining the typical computational parameters used in DFT studies of metal-carboxylate complexes, which would be applicable to this compound.
| Computational Parameter | Typical Value/Method | Purpose |
| Functional | B3LYP, M06, PBE0 | To approximate the exchange-correlation energy in DFT. |
| Basis Set | 6-31G(d,p), def2-TZVP | To describe the atomic orbitals of the constituent atoms. |
| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of the solvent on the complex. |
| Dispersion Correction | DFT-D3 | To account for van der Waals interactions. |
Simulating this compound in Perovskite Precursor Solutions
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of the this compound complex within a larger chemical system, such as a perovskite precursor solution. These solutions are often complex mixtures containing lead sources, halide salts, long-chain surfactants like oleylamine, and polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO). rsc.org
MD simulations can track the trajectories of individual atoms and molecules over time, providing insights into:
The solvation structure of the this compound complex in DMSO or other solvents.
The interaction of this compound with other precursor species, such as halide ions and oleylammonium cations.
The initial aggregation and nucleation events that lead to the formation of perovskite nanocrystals. northwestern.eduresearchgate.net
The development of accurate force fields is crucial for the reliability of MD simulations. While specific force field parameters for this compound may not be readily available, parameters for lead(II) ions and carboxylate ligands can be adapted from existing literature. northwestern.edu
The following table summarizes key outputs from hypothetical MD simulations of a this compound-containing perovskite precursor solution.
| Simulation Output | Description | Significance |
| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle. | Reveals the solvation shell structure around the lead(II) ion and its coordination with malate and solvent molecules. |
| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Used to calculate the diffusion coefficients of species in the precursor solution. |
| Coordination Number | The average number of nearest neighbors to a central atom. | Determines the coordination environment of the lead(II) ion within the complex and its interactions with the solvent. |
Advanced Reactivity Studies and Mechanistic Pathways of Lead Malate Transformations
Chemical Transformations of Lead Malate (B86768) in Solution
The behavior of lead malate in an aqueous environment is dictated by complex equilibria involving the malate ligand and the lead(II) ion.
The stability of this compound complexes in solution is a critical factor in their reactivity. The malate anion can act as a bidentate ligand, forming a chelate ring with the lead(II) ion. This chelation contributes to the stability of the complex, a phenomenon known as the chelate effect, which results in a more favorable entropy change compared to the coordination of monodentate ligands. libretexts.org The interaction is not static; this compound participates in ligand exchange reactions where the malate ligand can be substituted by other ligands present in the solution.
The kinetics of these exchange reactions can follow either a dissociative or an associative mechanism. nih.gov In a dissociative pathway, the malate ligand first detaches from the lead ion, forming a short-lived intermediate, which is then attacked by the incoming ligand. In an associative mechanism, the incoming ligand first coordinates to the lead center, forming a higher-coordination intermediate, from which the malate ligand then departs. The specific pathway is influenced by factors such as the nature of the solvent and the electronic and steric properties of the participating ligands.
Research into the adsorption of lead(II) ions by malate-intercalated layered double hydroxides (LDH) has provided insights into the kinetics of these interactions. researchgate.net The rapid establishment of equilibrium in these systems suggests that the ligand exchange processes are relatively fast. researchgate.net Thermodynamic studies of such systems have shown that the adsorption process, which involves the formation of lead-malate surface complexes, is spontaneous and endothermic. researchgate.net
| Parameter | Description | Significance in this compound Reactivity |
| Ligand Exchange | The substitution of the malate ligand by another ligand in the coordination sphere of the lead(II) ion. | Influences the fate and transport of lead in environments containing various potential ligands. |
| Kinetics | The study of the rate of ligand exchange reactions. | Determines how quickly this compound will react with other species in solution. |
| Thermodynamics | The study of the energy changes and stability of the resulting complexes. | Dictates the position of the equilibrium in ligand exchange reactions and the stability of the formed lead complexes. |
| Chelate Effect | The enhanced stability of a complex formed by a multidentate ligand compared to a complex with monodentate ligands. libretexts.org | Contributes to the relatively high stability of the this compound complex. |
In aqueous solutions, lead(II) ions are subject to hydrolysis, a reaction with water molecules that results in the formation of various hydroxo-complexes, such as [Pb(OH)]⁺, [Pb₃(OH)₄]²⁺, and [Pb₄(OH)₄]⁴⁺. nih.govrsc.org These hydrolysis reactions compete with the complexation of lead by malate. The extent of hydrolysis is highly dependent on the pH of the solution. nih.gov
The speciation of lead in the presence of malate is therefore a function of both pH and the concentration of the malate ligand. At lower pH, the protonated forms of malic acid may be involved in complexation, while at higher pH, mixed-ligand complexes containing both malate and hydroxide (B78521) ions can form. The formation constants for various lead hydroxo species have been determined, providing a basis for predicting the predominant lead species under different pH conditions. nih.govcost-nectar.eu
The medium in which these reactions occur also plays a significant role. The presence of other ions can influence the complexation equilibria. For instance, studies conducted in nitrate (B79036) media show different results compared to those in perchlorate (B79767) media, which can be attributed to the complexation of lead(II) with nitrate ions. nih.gov
Solid-State Reactivity and Phase Transformations
The reactions of solid this compound are primarily driven by thermal energy and interactions with the surrounding atmosphere.
When subjected to heat, this compound undergoes thermal decomposition. The process and the final products are influenced by the surrounding atmosphere. Studies on similar metal carboxylates, such as lead formate, indicate that decomposition leads to the formation of lead oxide. researchgate.net The thermal decomposition of related compounds like lead sulfate (B86663) has been shown to proceed through multiple stages at high temperatures, ultimately yielding lead(II) oxide (PbO). scirp.org
The decomposition of the malate ligand itself is a complex process. Studies on the thermal degradation of poly(malic acid) show that it can depolymerize and break down into smaller molecules like fumaric acid and maleic anhydride. researchgate.net A similar breakdown of the malate component in this compound would release volatile organic compounds, carbon dioxide, and water, leaving behind a solid lead-containing residue. This residue is typically lead oxide, though the specific crystalline form (e.g., litharge or massicot) can depend on the decomposition temperature and atmosphere.
| Decomposition Stage | Approximate Temperature Range (°C) | Events | Primary Solid Product |
| Initial Phase | 185 - 250 | Onset of decomposition of the malate ligand. researchgate.net | Intermediate lead-organic species. |
| Main Decomposition | 250 - 400 | Major weight loss due to the breakdown of the organic component. | Amorphous lead oxide and/or lead carbonate intermediates. |
| Final Conversion | > 400 | Crystallization of the final oxide product. | Crystalline lead(II) oxide (PbO). |
Note: The temperature ranges are approximate and can vary based on experimental conditions such as heating rate and atmosphere.
Solid this compound can react with certain gases, particularly at elevated temperatures. For instance, in the presence of reactive gases like hydrogen sulfide (B99878) (H₂S), it is expected that a conversion to the more thermodynamically stable lead sulfide (PbS) would occur. Similarly, reactions with acidic gases such as sulfur dioxide (SO₂) could lead to the formation of lead sulfate (PbSO₄). These reactions represent a potential pathway for the transformation of this compound in industrial or polluted environments.
Role of this compound as a Precursor in Materials Synthesis
This compound's ability to decompose into lead oxide makes it a useful precursor in the synthesis of various functional materials. uni-koeln.de The use of such metal-organic precursors is a cornerstone of "sol-gel" and related wet-chemical synthesis routes, which offer excellent control over the composition and microstructure of the final product. rsc.org
A notable application is in the preparation of complex oxide ceramics like lead zirconate titanate (PZT), a widely used piezoelectric material. In methods like the Pechini process, a metal salt is chelated with a hydroxycarboxylic acid (like citric acid, which is structurally similar to malic acid) and then polymerized with a polyol. rsc.orgunit.no The resulting polymeric resin contains a homogeneous distribution of the metal cations. Upon calcination, this organic matrix burns off, yielding a fine, homogeneous oxide powder at a lower temperature than traditional solid-state methods. rsc.org The use of this compound as a precursor would similarly allow for the intimate mixing of lead with other metal precursors at a molecular level, facilitating the formation of phase-pure complex oxides. uni-koeln.de
The synthesis of quantum dots of lead bromide perovskite has also been demonstrated using a this compound chelate complex, highlighting its utility in the fabrication of advanced nanoscale materials. researchgate.net
Formation of Lead-Based Oxides and Phosphates
The transformation of this compound into lead-based oxides typically occurs through thermal decomposition. When heated, organometallic lead compounds break down, yielding lead oxides, with the specific oxide phase (e.g., PbO, Pb₃O₄) depending on the temperature and atmospheric conditions. researchgate.netsciencemadness.org The thermal decomposition of lead salts like lead nitrate results in lead oxide, nitrogen dioxide, and oxygen. testbook.comyoutube.comunacademy.com Similarly, heating this compound would cause the organic malate portion to decompose, leaving behind lead oxide. The process is initiated by the breakdown of the lead-malate coordination bond, followed by the combustion or pyrolysis of the malate ligand.
The reaction pathways for the formation of lead phosphates from this compound involve the displacement of the malate ligand by phosphate (B84403) ions. In aqueous solutions, the presence of phosphate sources can lead to the precipitation of highly insoluble lead phosphate. This reactivity is relevant in environmental contexts, where malate-like organic acids can influence lead mobility until sequestration by phosphate. researchgate.net The fundamentals of this process can be understood by the formation of strong complexes between the malate and Pb²⁺ ions, which are then replaced by phosphate. researchgate.net The interaction between malate and phosphate has been studied in other systems; for instance, phosphate addition can significantly enhance the rate of fumarate (B1241708) production from L-malate catalyzed by the enzyme fumarase. rsc.org While this is a biochemical system, it highlights the potential for interaction between malate and phosphate species.
| Precursor | Transformation Method | Product(s) | Significance |
| This compound | Thermal Decomposition | Lead(II) Oxide (PbO), Carbon Oxides, Water | Synthesis of lead-based ceramic and glass components. researchgate.netsciencemadness.org |
| This compound | Reaction with Phosphate Source (e.g., NaH₂PO₄) | Lead Phosphate (e.g., Pb₃(PO₄)₂) | Formation of stable, insoluble lead compounds. |
Synthesis of Nanomaterials via this compound Precursors (e.g., Perovskite Quantum Dots)
This compound has emerged as a critical precursor in the precision synthesis of nanomaterials, most notably lead halide perovskite quantum dots (QDs). acs.orgchemrxiv.orgnih.gov Researchers have developed methods for the self-organization of a this compound chelate complex with lead bromide (PbBr₂) to form structurally uniform, magic-sized nanoclusters under ambient conditions. acs.orgnih.gov
In a typical synthesis, the this compound complex acts as a controlled source of lead ions. The malate molecules, being dicarboxylic acids, serve as capping ligands that direct the crystal growth and stabilize the resulting nanocrystals. acs.orgresearchgate.net This controlled synthesis produces cubic quantum dots of lead bromide perovskite with exceptional structural uniformity. chemrxiv.org Electron microscopy has revealed that these QDs are composed of a precise number of atoms, for example, cubes made of 64 lead atoms where eight malate molecules are located at the corners of the cubes. acs.orgnih.gov This precise structure, which lacks translational symmetry, makes the QD behave more like a large molecule than a conventional nanocrystal. acs.orgnih.gov
The use of this compound as a precursor offers several advantages:
Atomic Precision: It allows for the synthesis of QDs with a specific number of atoms and a uniform structure. acs.orgresearchgate.net
Ambient Conditions: The reaction can proceed at room temperature in the air, unlike many hot-injection methods. chemrxiv.org
High Performance: The resulting QDs exhibit excellent optical properties, including quantitative photoluminescence and stable electroluminescence with narrow emission linewidths, indicating minimal structural defects. acs.orgnih.gov
This approach demonstrates the potential for using chelate complexes like this compound to achieve a level of control in nanomaterial synthesis that approaches the precision of molecular science. acs.orgchemrxiv.orgnih.gov
| Precursor System | Nanomaterial Product | Key Features | Reference |
| This compound chelate complex, PbBr₃⁻ | Lead Bromide Perovskite Quantum Dots | Structurally uniform cubes (e.g., 64 lead atoms), Synthesized at ambient conditions, Quantitative photoluminescence | acs.orgchemrxiv.orgnih.gov |
| This compound, Oleylammonium cations | Stabilized Perovskite QDs | Malate molecules on corners, cations stabilizing edges and faces | acs.orgnih.gov |
Integration into Functional Ceramic and Composite Materials
This compound's properties make it a candidate for integration into functional materials such as ceramics and composites. Historically, lead compounds have been used in ceramic glazes as a flux to lower the melting point of silica. ceramicmaterialsworkshop.comdigitalfire.com Lead facilitates the formation of a smooth, glassy surface at lower firing temperatures. fda.gov A compound like this compound could theoretically be used in a similar capacity, where upon heating, it decomposes to lead oxide, which then acts as the fluxing agent. researchgate.netsciencemadness.org The organic part (malate) would burn off during the firing process. The use of lead frits, where lead is pre-fused into a silicate (B1173343) glass, is a more common modern practice to improve safety. lakesidepottery.com
In the realm of composite materials, lead compounds are used to create high-density materials for applications like weighting, balancing, and radiation shielding. ecomass.com this compound could serve as a precursor for dispersing lead-based nanoparticles within a polymer matrix. The thermal decomposition of the this compound within the polymer would yield finely dispersed lead oxide particles, creating a polymer-ceramic composite. Such materials could be tailored for specific densities and properties. ecomass.com Furthermore, the interaction between lead and malate is utilized in composite systems for environmental remediation, where a nano-composite of layered double hydroxides intercalated with malate is used to adsorb lead ions from water through complex formation. researchgate.net This demonstrates the utility of the lead-malate interaction in creating functional composite materials. There is also precedent for using malate in plating baths for tin/lead alloys, suggesting its role in controlling metal deposition and the properties of the resulting metallic composite. google.com
Applications and Role of Lead Malate in Specialized Scientific Fields Non Clinical
Analytical Chemistry Applications
In analytical chemistry, the utility of a compound is defined by its ability to facilitate the detection, identification, or quantification of specific substances. Lead malate's role is primarily centered on the principles of precipitation and its use as a reference material for lead speciation.
The interaction between lead (Pb²⁺) ions and malate (B86768), an organic dicarboxylate, can lead to the formation of this compound precipitates. This occurs because malate can act as a chelating agent, binding to the lead ion. The formation of insoluble lead salts through precipitation is a known mechanism for lead immobilization in environmental contexts, such as soil and water. mdpi.com For instance, organic acids produced by microbes, including malic acid, can contribute to the precipitation of lead, converting it into a less mobile form. nih.gov
While the principle of precipitation is well-understood, the application of this compound as a specific reagent in standardized chelation or precipitation assays for routine analytical work is not widely documented in scientific literature. Assays for detecting malate often rely on enzymatic reactions with D- or L-malate dehydrogenase, r-biopharm.com and lead detection is typically accomplished using other methods like atomic absorption spectrophotometry or electrochemical sensors. sciencebiology.orgbrieflands.com
A critical application of this compound is its use as a reference standard in the field of lead speciation. Lead speciation analysis is the process of identifying and quantifying the different chemical forms of lead in a sample, which is crucial because the toxicity and mobility of lead depend heavily on its chemical compound form. researchgate.netnih.gov
In complex environmental samples like soil, lead can exist in numerous forms, from simple oxides to complex organic salts. To accurately identify these species using techniques like electron microprobe analysis (EMPA), scientists require pure, known reference compounds to calibrate their instruments and interpret the results. A 2005 study related to an Environmental Protection Agency (EPA) investigation into lead-contaminated soils explicitly noted that phases such as this compound would be categorized as part of the "lead-organic" or "lead-other" group during speciation analysis. This underscores the necessity of having compounds like this compound as standards to properly account for all forms of lead present in a sample.
Table 1: Examples of Lead Species Identified in Environmental Speciation Analysis
| Lead Species Category | Examples of Compounds | Analytical Significance |
| Lead Carbonates | Cerussite (PbCO₃), Hydrocerussite (Pb₃(CO₃)₂(OH)₂) | Common in lead-based paints and highly bioaccessible. nih.gov |
| Lead Oxides/Sulfates | Anglesite (PbSO₄), Massicot (PbO) | Products of ore weathering and industrial emissions. nih.gov |
| Lead-Organic Complexes | This compound, Lead Oxalate, Lead Acetate (B1210297) | Forms resulting from interaction with organic matter in soil. |
| Lead Phosphates | Pyromorphite (Pb₅(PO₄)₃Cl) | A highly stable and non-bioavailable form of lead. nih.gov |
The use of this compound as a standard helps ensure that the quantification of total lead and the assessment of its potential environmental risk are as accurate as possible.
Electrochemical sensors are a significant area of research in analytical chemistry, offering portable and sensitive detection of various ions. nih.govmdpi.com Numerous studies focus on developing sensors for detecting lead (Pb²⁺) ions rsc.orgmdpi.com or for detecting malate. nih.gov
Sensors for lead detection often employ techniques like anodic stripping voltammetry and utilize modified electrodes, such as those incorporating bismuth, gold nanoparticles, or specialized polymers, to preconcentrate and detect lead ions at very low levels. brieflands.comnih.govrsc.org Similarly, biosensors for malate have been developed, typically based on the enzyme malate dehydrogenase, which catalyzes a reaction involving malate that can be monitored electrochemically or optically. nih.gov
However, a review of the available scientific literature does not indicate that the compound This compound itself is used as a functional material in the construction or modification of these sensors. The research focuses on detecting the individual components (lead ions or malate ions) rather than utilizing the pre-formed this compound salt as part of the sensor's architecture.
Materials Science and Engineering
In materials science, this compound serves as a precursor, a chemical building block used in the synthesis of more complex, functional materials. Its ability to chelate lead in a controlled manner makes it valuable for creating advanced inorganic materials with specific, tailored properties.
A notable application of this compound is in the synthesis of advanced nanomaterials. Research has shown that a "this compound chelate complex" can be used as a key precursor to synthesize lead bromide perovskite quantum dots (QDs). researchgate.net In this process, the this compound complex self-organizes with other components under ambient conditions to form structurally uniform, cube-shaped QDs. researchgate.net
These perovskite QDs are functional materials of significant interest due to their unique photoluminescent properties, making them suitable for applications in displays, lighting, and solar cells. The use of the this compound complex allows for precise control over the synthesis, resulting in QDs with a well-defined structure at the atomic level. researchgate.net The malate molecule plays a crucial role in the self-organization process that forms these nanocrystals. researchgate.net
Table 2: Properties of Perovskite Quantum Dots Synthesized Using a this compound Complex
| Property | Description | Reference |
| Synthesis Method | Self-organization of a this compound chelate complex and PbBr₃⁻. | researchgate.net |
| Resulting Structure | Structurally uniform cubic quantum dots. | researchgate.net |
| Structural Characteristics | Described as a molecule-like cube of 64 lead atoms with malate molecules on the corners. | researchgate.net |
| Potential Applications | Materials for optoelectronics (e.g., LEDs, solar cells). | researchgate.net |
The use of this compound as a precursor for perovskite quantum dots highlights its broader role in the synthesis of advanced inorganic materials. researchgate.net Precursors are fundamental in materials chemistry because they provide the elements of the final material in a reactive form, allowing synthesis to occur under controlled conditions (e.g., lower temperatures) than would be possible with bulk starting materials.
The sol-gel process is a widely used technique for synthesizing materials where molecular precursors are converted into solid products. rsc.org Metal-chelate complexes, such as this compound, are a type of precursor used in these methods. The organic ligand (malate) helps to keep the metal ion (lead) stable in solution and influences the reaction pathway, directing the formation of the final material's structure and properties. By carefully choosing precursors like this compound, scientists can achieve fine control over the synthesis of complex materials, including metal oxides and other functional inorganic compounds. rsc.orgumich.edu
Preparation of Lead-Based Perovskites or Related Structures
This compound, a complex formed between lead (Pb²⁺) and the dicarboxylic acid malic acid, serves as a crucial precursor and modulating agent in the synthesis of lead-based perovskite materials. Perovskites are compounds with a specific crystal structure (ABX₃) known for their exceptional optoelectronic properties, making them highly suitable for applications like solar cells and light-emitting diodes (LEDs). usgs.gov The use of this compound or malic acid as an additive offers precise control over the crystallization process, which is fundamental to achieving high-quality perovskite films and quantum dots (QDs) with desired characteristics.
Research has demonstrated that this compound can act as a chelate complex in the synthesis of lead bromide perovskite quantum dots. iupac.org This approach allows for the self-organization of the perovskite structure under ambient conditions. epa.gov Malic acid, as a bidentate ligand, can coordinate with lead ions, hindering and controlling the rapid, often chaotic, growth of perovskite crystals. researchgate.net This controlled growth is essential for producing structurally uniform nanocrystals with minimal defects, which in turn leads to enhanced performance, such as quantitative photoluminescence. iupac.orgbepls.com
The mechanism involves the formation of a this compound intermediate complex. This complex then reacts with other precursors, like methylammonium (B1206745) bromide or cesium bromide, to form the final perovskite structure. iupac.org The presence of the malate ligand on the surface of the growing crystal, particularly at the corners and edges, helps to stabilize the structure and control its size and shape, often resulting in cubic quantum dots. iupac.orgepa.gov This method contrasts with traditional hot-injection techniques, offering a room-temperature synthesis route that is more controlled. iupac.org The use of non-halide lead precursors, such as lead acetate, has already opened pathways for optimizing perovskite synthesis, and the use of this compound complexes follows this trend of exploring alternative lead sources to fine-tune the material's properties. nih.govnih.gov
Environmental Chemical Processes
The presence and transformation of lead in the environment are governed by complex chemical and biological processes. This compound is significant in these processes, particularly in how lead is sequestered, mobilized, and transported through different environmental compartments. The interaction between lead and malic acid, a common organic acid found in nature, dictates the speciation of lead and its subsequent environmental behavior.
Mechanistic Insights into Lead Sequestration and Mobility in Environmental Systems (e.g., soil, water)
This compound plays a dual role in the sequestration and mobility of lead in environmental systems, largely influencing its bioavailability. In soils and aqueous environments, malic acid can form soluble complexes with lead (Pb²⁺) ions. itrcweb.org This complexation is a key mechanism that enhances the mobility of lead, effectively "de-sequestering" it from a fixed state.
The primary mechanism involves the carboxyl groups of malic acid chelating the lead ions. This process forms stable, water-soluble lead-organic complexes. rsc.org The formation of these complexes prevents lead from precipitating as insoluble compounds like lead carbonate or lead phosphate (B84403), or from strongly adsorbing to soil minerals and organic matter. usgs.gov Consequently, the formation of this compound increases the concentration of lead in the soil solution or in water bodies, facilitating its transport. iupac.orgitrcweb.org
Several factors influence this process. The pH of the system is critical; lower pH (acidic conditions) generally favors the dissolution and mobilization of lead through complexation with organic acids. itrcweb.org The concentration of malic acid is also a determining factor, with higher concentrations leading to more significant lead mobilization. epa.govitrcweb.org Studies comparing the effects of different low-molecular-weight organic acids have shown that malic acid can be more effective than others, such as citric acid, in mobilizing lead under certain conditions. iupac.org This enhanced mobility is particularly relevant in the context of soil remediation, where malic acid has been used as a washing agent to extract lead from contaminated soils with high efficiency. nih.govitrcweb.org
| Factor | Influence on this compound Formation & Lead Mobility | Research Finding |
| pH | Lower pH (acidic) conditions enhance the formation of soluble lead-malate complexes, increasing Pb mobility. itrcweb.org | The solubility of lead in soil solution is pH-dependent, increasing as pH is lowered from neutral towards acidic. researchtrend.net |
| Malic Acid Concentration | Higher concentrations of malic acid lead to increased formation of soluble lead complexes and greater Pb extraction from soil. epa.govitrcweb.org | Increasing malic acid concentration from 1% to 3% significantly improved the extraction of heavy metals from polluted soil. itrcweb.org |
| Presence of Other Ions | Competitive complexation can occur, but lead-malate complexes can still be detected in complex matrices. researchgate.net | In soil solutions with other metals, characteristic species of cadmium-malic acid complexes were still detectable. researchgate.net |
| Soil Composition | The effectiveness of malic acid in mobilizing lead depends on soil properties like mineralogy and organic matter content. usgs.gov | Lead in soil is often tightly bound to organic or colloidal material, which malic acid competes with to form soluble complexes. researchtrend.net |
Biogeochemical Cycling of Lead-Organic Complexes in Natural Environments
The biogeochemical cycle of lead has been significantly altered by human activities, and the formation of lead-organic complexes, including this compound, is an integral part of this cycle. researchgate.netcarnegiescience.edunih.gov In natural environments, low-molecular-weight organic acids like malic acid are ubiquitous, produced and secreted by plant roots and microorganisms as part of their metabolic processes. usda.gov These naturally occurring organic acids play a critical role in mediating the transformation and cycling of metals. nih.govasm.org
When lead is introduced into an ecosystem, it interacts with these organic acids. Plant roots exude malic acid, which can chelate lead ions in the rhizosphere (the soil region directly surrounding the roots). researchgate.netmdpi.com This complexation can either facilitate the uptake of lead into the plant or, in some cases, be part of a detoxification mechanism to keep the metal outside the plant cells. nih.gov Studies have shown that the presence of lead can influence the exudation of organic acids by plants; for instance, sunflowers under lead stress showed changes in malic acid levels. researchgate.net
Fate and Transport of Lead Species in Specific Environmental Matrices
The fate and transport of lead in environmental matrices such as soil and water are largely determined by its chemical speciation. While inorganic lead compounds are generally considered to have low solubility and mobility in soils, the formation of soluble complexes like this compound can drastically alter this behavior. usgs.govitrcweb.org
In soil, the transport of lead is typically limited, with most anthropogenic lead accumulating in the upper soil layers. researchgate.net However, the presence of organic ligands like malate enhances its potential for leaching downwards through the soil profile and potentially contaminating groundwater. usgs.govrsc.org The this compound complex, being soluble, can move with the flow of water through soil pores. itrcweb.org The extent of this transport depends on various factors, including the soil's texture, mineralogy, pH, and the rate of water infiltration. nih.govresearchtrend.net For instance, in acidic soils, the potential for lead migration is greater due to increased metal solubility and the effectiveness of organic acid complexation. researchgate.net
| Environmental Matrix | Key Transport and Fate Processes for this compound | Influencing Factors |
| Soil (Vadose Zone) | Enhanced vertical leaching and transport with infiltrating water. usgs.govitrcweb.org Potential for microbial degradation of the malate ligand, leading to re-immobilization of lead. usda.gov | Soil pH, soil organic matter content, texture, microbial activity, and precipitation rates. nih.govresearchtrend.netresearchgate.net |
| Groundwater | Transport as a dissolved species once it has leached from the soil profile. usgs.govresearchgate.net Dilution and dispersion within the aquifer. | Hydrogeological properties of the aquifer, groundwater chemistry (pH, redox potential), and presence of other complexing agents. researchgate.netitrcweb.org |
| Surface Water | Transport in dissolved form or adsorbed to suspended particles. iupac.orgcms.int Subject to photodegradation and microbial degradation. | Water flow rate, pH, presence of suspended sediments, and sunlight exposure. iupac.org |
Advanced Methodologies for the Study and Detection of Lead Malate in Complex Academic Matrices
Chromatographic Separation Techniques for Speciation
Speciation analysis, the process of separating and quantifying the different chemical forms of an element, is fundamental to understanding the bioavailability, toxicity, and environmental mobility of lead. Chromatographic techniques are central to this effort, allowing for the effective separation of lead malate (B86768) from other lead species and interfering matrix components. speciation.netrsc.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile compounds, making it highly suitable for analyzing lead-organic acid complexes like lead malate. nih.gov In a typical HPLC analysis, a liquid mobile phase transports the sample through a column packed with a solid stationary phase. The separation is achieved based on the differential partitioning of the lead species between these two phases. google.com
The selection of the stationary and mobile phases is critical for effective separation. oup.com Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is frequently employed. nih.govoup.com The retention of this compound can be optimized by adjusting the mobile phase's composition, pH, and by adding ion-pairing reagents to enhance the separation of ionic lead species. oup.comtandfonline.comrsc.org For instance, a mobile phase containing ammonium (B1175870) acetate (B1210297) and acetic acid at a specific pH can be used with a methanol (B129727) gradient to separate various lead compounds. oup.com The coupling of HPLC with highly sensitive spectroscopic detectors is essential for quantifying the separated this compound. nih.gov
Ion Chromatography (IC)
Ion Chromatography (IC) is a subset of HPLC designed specifically for the separation of ionic compounds. speciation.net Since this compound can exist in ionic forms, IC is a potent method for its speciation analysis. speciation.netrsc.org This technique utilizes a stationary phase with ion-exchange properties to separate ions based on their affinity to the resin. speciation.net
For this compound analysis, a cation-exchange column is typically used, where positively charged lead ions (Pb²⁺) and this compound complexes are retained. speciation.netrsc.org Elution is then performed by introducing a mobile phase containing competing cations to displace the lead species from the column. speciation.net A recent cost-effective method utilized low-cost cation guard columns to successfully separate inorganic lead (Pb²⁺), trimethyl lead (TML), and triethyl lead (TEL) within 10 minutes. speciation.netrsc.org As with HPLC, IC is coupled with advanced spectroscopic detectors for the sensitive and selective quantification of this compound. speciation.netrsc.org
Advanced Spectroscopic Detection Methods
Following chromatographic separation, advanced spectroscopic techniques are employed for the detection and quantification of lead. These methods provide the high sensitivity and elemental specificity required for trace-level analysis in complex samples. frontiersin.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive technique for elemental analysis, capable of detecting metals at ultratrace levels (ng/L or parts-per-trillion). cleancontrolling.comperkinelmer.com When interfaced with separation methods like HPLC or IC, it forms a powerful system for speciation analysis. nih.govoup.com
In an HPLC-ICP-MS setup, the eluent from the chromatograph is introduced into a high-temperature argon plasma (around 6,000–10,000°C), which atomizes and ionizes the lead. cleancontrolling.comanalytik-jena.com These ions are then guided into a mass spectrometer, which separates them by their mass-to-charge ratio, allowing for highly specific detection. perkinelmer.comanalytik-jena.com ICP-MS is noted for its high precision, broad linear range, and its ability to perform isotope analysis, which is valuable for tracking lead sources. oup.comperkinelmer.com The coupling of HPLC with ICP-MS has been shown to be three orders of magnitude more sensitive than with ICP-AES for lead speciation. tandfonline.com
Atomic Absorption Spectroscopy (AAS) for Lead Quantification
Atomic Absorption Spectroscopy (AAS) is a robust and widely used technique for quantifying elements like lead. nih.govluc.edu While typically less sensitive than ICP-MS, it offers a reliable and cost-effective solution. pharmtech.com In AAS, a sample is atomized in a flame or a graphite (B72142) furnace. usgs.gov A light beam, at a wavelength specific to lead, is passed through the atomized sample, and the amount of light absorbed is proportional to the lead concentration. usgs.gov
The use of a graphite furnace (GFAAS) significantly enhances sensitivity, with detection limits in the µg/L (parts-per-billion) range. usgs.govspandidos-publications.com GFAAS methods have been developed for determining lead in various biological and environmental samples. usgs.govspandidos-publications.com The technique requires optimization of drying, charring, and atomization temperatures for accurate results. usgs.gov While it can be coupled with HPLC for speciation, this is less common than with ICP-MS.
| Technique | Principle of Operation | Typical Detection Limit for Lead | Primary Role in this compound Analysis |
| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. google.com | N/A (Separation Method) | Separation of this compound from other organic and inorganic lead species. oup.com |
| IC | Separation of ionic species based on their affinity to an ion-exchange resin. speciation.net | N/A (Separation Method) | Separation of ionic forms of this compound and other cations. rsc.org |
| ICP-MS | Ionization of atoms in a high-temperature plasma followed by mass-to-charge ratio separation. analytik-jena.com | ng/L (ppt). cleancontrolling.comperkinelmer.com | Highly sensitive and specific quantification of lead isotopes after chromatographic separation. oup.comtandfonline.com |
| AAS | Absorption of element-specific light by free atoms generated in a flame or graphite furnace. usgs.gov | µg/L (ppb). usgs.govspandidos-publications.com | Reliable and cost-effective quantification of total lead in fractions collected after separation. pharmtech.com |
| Synchrotron X-ray Techniques | Probing of core-level electron energies using high-intensity, tunable X-rays. speciation.net | Varies by specific technique. | In-situ speciation and spatial distribution mapping of this compound in solid samples without extraction. dss.go.thnih.gov |
Synchrotron-Based X-ray Techniques for In-Situ Analysis
Synchrotron-based X-ray techniques provide powerful tools for the in-situ speciation of lead in solid samples, eliminating the need for complex extraction procedures. dss.go.thnih.gov These methods use the intense, focused X-ray beams from a synchrotron to probe the chemical environment of lead atoms directly within a sample. aip.orgsemanticscholar.org
Key techniques include X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). speciation.net XANES analysis reveals information about the oxidation state and coordination geometry of lead, while EXAFS provides details about the distances and types of neighboring atoms. speciation.netdss.go.thnih.gov By comparing the spectra of an unknown sample to that of this compound and other lead standards, the specific lead species can be identified. dss.go.thoup.com
Furthermore, synchrotron-based X-ray fluorescence (μ-XRF) mapping can visualize the spatial distribution of lead within a sample at a micro-scale resolution. semanticscholar.orgtandfonline.com When combined with XANES, this allows for the creation of maps showing the distribution of different lead species, which is invaluable for understanding the localization of lead compounds in diverse matrices like biological tissues or environmental particles. nih.govjst.go.jp
X-ray Fluorescence (XRF) for Elemental Analysis
X-ray Fluorescence (XRF) is a non-destructive analytical technique used for elemental analysis, making it a valuable tool for determining the lead content in samples containing this compound. The method does not identify the compound itself but quantifies the total lead present. The process involves bombarding the sample with high-energy primary X-rays from an X-ray tube or a radioactive source. evidentscientific.comhoriba.com Atoms within the sample absorb this energy, causing electrons from inner orbital shells to be ejected. Electrons from higher-energy outer shells then move to fill these vacancies, releasing energy in the form of secondary (fluorescent) X-rays. Each element emits fluorescent X-rays at a unique, characteristic energy, allowing for their identification. epa.gov
For lead (Pb), the most commonly used spectral lines for analysis are its L-shell peaks, as its K-shell energies are very high. nih.gov However, a significant analytical challenge arises from spectral interference. The lead Lα peak, at an energy of 10.5 keV, directly overlaps with the Kα peak of arsenic (As), which is also at 10.5 keV. evidentscientific.com To circumvent this, quantitative analysis of lead typically relies on its Lβ peak, which occurs at 12.6 keV and does not suffer from this interference. evidentscientific.com Modern XRF analyzers with advanced software can also apply mathematical corrections to deconvolve overlapping peaks, improving accuracy in multi-element samples. horiba.comepa.gov
XRF technology is available in both portable, handheld units and more powerful laboratory-based systems. Handheld analyzers are particularly useful for rapid, on-site screening of materials, while laboratory instruments offer lower detection limits and higher precision. evidentscientific.comyoutube.com The technique's ability to measure lead content without extensive sample preparation makes it highly efficient for various matrices. youtube.com
Table 1: Characteristic X-ray Fluorescence Energies for Lead (Pb) and Arsenic (As)
| Element | Shell Transition | Energy (keV) | Notes |
|---|---|---|---|
| Lead (Pb) | Lα | 10.55 | Overlaps with Arsenic Kα peak. epa.gov |
| Lead (Pb) | Lβ | 12.61 | Often used for quantification to avoid As interference. epa.gov |
| Lead (Pb) | Kα | 74.96 | High energy, less commonly used in portable XRF. epa.gov |
| Lead (Pb) | Kβ | 84.92 | High energy, less commonly used in portable XRF. epa.gov |
| Arsenic (As) | Kα | 10.54 | Interferes with Lead Lα peak. epa.gov |
Electrochemical Sensing and Voltammetric Approaches
Electrochemical methods, particularly stripping voltammetry, offer exceptional sensitivity for detecting lead ions (Pb²⁺) in aqueous solutions, which would form from the dissolution of this compound. Anodic Stripping Voltammetry (ASV) is one of the most powerful techniques for this purpose, capable of achieving extremely low detection limits. libretexts.orgnih.gov The process generally involves two key steps:
Deposition (Preconcentration): A negative potential is applied to a working electrode (e.g., glassy carbon, carbon paste, or mercury film) immersed in the sample solution. This causes Pb²⁺ ions to be reduced and deposited onto the electrode surface, preconcentrating the analyte from the bulk solution into the smaller volume of the electrode. libretexts.org
Stripping: The potential is then scanned in the positive (anodic) direction. The deposited lead (Pb⁰) is oxidized back into Pb²⁺, stripping it from the electrode. This stripping process generates a current peak at a potential characteristic of lead. The height or area of this peak is directly proportional to the concentration of lead in the original sample. libretexts.orgnih.gov
Research has focused on chemically modifying electrodes to enhance performance. Using materials like bimetallic metal-organic frameworks (MOFs), reduced graphene oxide (rGO), and biochar can increase the electrode's surface area and electron transfer rate, facilitating greater accumulation of lead and thus improving sensitivity. rsc.orgmdpi.com Studies have successfully utilized voltammetry to investigate complexes of lead and cadmium with low-molecular-weight organic acids, including malic acid, demonstrating the suitability of these techniques for studying metal-malate systems. researchgate.net The high sensitivity of these methods allows for quantification of lead at trace levels, often in the parts-per-billion (ppb) range or lower. rsc.orgnih.gov
Table 2: Performance of Various Electrochemical Sensors for Lead (Pb²⁺) Detection
| Electrode System | Voltammetric Technique | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| rGO/FeMg-BDC/GCE | Square Wave Anodic Stripping Voltammetry (SWASV) | 0.01–50.0 µg L⁻¹ | 9 ng L⁻¹ | rsc.org |
| Thiol-SAMMS Carbon Paste Electrode | Square Wave Anodic Stripping Voltammetry (SWASV) | 10–1500 ppb | 0.5 ppb (after 20 min preconcentration) | nih.gov |
Current Challenges and Future Directions in Lead Malate Research
Unresolved Questions in Lead Malate (B86768) Synthesis and Structure
The synthesis of metal-organic complexes is often a complex process, and lead malate is no exception. A significant challenge lies in controlling the stoichiometry and pH during synthesis, as these factors can greatly influence the final product's structure and properties. For instance, research on aluminum malate complexes has shown that different crystalline structures can be isolated by varying the ratio of metal to malic acid and adjusting the pH of the solution. researchgate.net This suggests that a systematic study of reaction conditions is necessary to predictably synthesize different forms of this compound.
Key unresolved questions in the synthesis and structure of this compound include:
Polymorphism and Dimensionality: It is currently unknown what different crystalline forms (polymorphs) of this compound may exist and how to control their formation. The coordination of the carboxylate and hydroxyl groups of the malate ligand with lead ions could lead to the formation of one-, two-, or three-dimensional polymeric structures. researchgate.net Understanding how to control this dimensionality is crucial for tailoring the material's properties.
Influence of Chirality: Malic acid is a chiral molecule, existing as D- and L-enantiomers. The chirality of the malate ligand could influence the resulting crystal structure of this compound, potentially leading to chiral frameworks with interesting optical or separation properties. The synthesis and structural characterization of this compound using enantiomerically pure malic acid versus a racemic mixture is an area ripe for investigation. researchgate.net
A summary of related metal-dicarboxylate complexes and their structural features is presented in Table 1.
| Compound Name | Metal Ion | Dicarboxylate Ligand | Key Structural Features |
| Tetraaquabismaleatocobalt(II) | Co(II) | Maleate | Polymeric structure |
| Strontium bis(hydrogen l-malate) hexahydrate | Sr(II) | L-Malate | Semi-organic nonlinear optical crystal |
| Calcium malate trihydrate | Ca(II) | Malate | Layer-type polymeric structure |
| Aluminum malate complexes | Al(III) | D- and L-Malate | Formation of different complex anions depending on pH and stoichiometry |
Emerging Methodologies for Comprehensive Characterization and In-situ Studies
To address the unresolved questions about this compound's synthesis and structure, advanced characterization techniques are needed. While traditional methods like single-crystal X-ray diffraction are invaluable, they only provide a snapshot of the final, isolated product. Emerging methodologies that allow for in-situ monitoring of the crystallization process can provide a deeper understanding of the formation mechanisms.
In-situ X-ray Diffraction (XRD): This technique allows for the real-time study of crystalline phase formation during a chemical reaction. ntnu.no Applying in-situ XRD to the synthesis of this compound could reveal the nucleation and growth kinetics, identify any transient or metastable phases, and provide insights into how reaction parameters influence the final structure.
X-ray Absorption Near-Edge Structure (XANES): XANES is a powerful tool for determining the speciation and coordination environment of a specific element within a material, even in non-crystalline or complex samples. researchgate.net This technique could be used to probe the local structure around the lead atoms in this compound under various conditions, providing valuable information for understanding its formation and reactivity.
In-situ Spectroscopic Techniques: Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy, when applied in-situ, can monitor changes in the vibrational modes of the malate ligand as it coordinates to the lead ion. This can provide valuable data on the reaction pathways and the nature of the metal-ligand bonding.
The application of these emerging methodologies will be crucial for developing a comprehensive understanding of this compound's chemistry from its formation to its final solid-state structure.
Potential for Novel Applications in Advanced Materials Science and Analytical Chemistry
The unique properties of lead-based materials and metal dicarboxylates suggest several potential applications for this compound in advanced materials science and analytical chemistry.
Luminescent Materials: Many lead-based coordination polymers exhibit interesting photoluminescent properties. It is plausible that this compound could also be luminescent, with potential applications in sensors, light-emitting diodes (LEDs), and other optoelectronic devices. researchgate.net
Nonlinear Optical (NLO) Materials: The use of a chiral ligand like malate in the synthesis of this compound could lead to the formation of non-centrosymmetric crystal structures, which is a prerequisite for second-order NLO properties. researchgate.net Such materials are of interest for applications in telecommunications and laser technology.
Precursor for Novel Materials: this compound could serve as a precursor for the synthesis of other novel materials. For example, controlled thermal decomposition of this compound could yield lead oxide or lead-containing mixed-metal oxides with specific morphologies and properties.
Analytical Chemistry: The formation of a stable this compound complex could be exploited for the development of new analytical methods. For instance, a malate-based ion-selective electrode could be designed for the potentiometric determination of lead in various samples. Additionally, malate solutions have been used as eluents in the ion-exchange separation of lead, suggesting the potential for this compound complexes in chromatographic separations. researchgate.net
Further research into the physical and chemical properties of this compound is needed to explore these potential applications. A summary of potential application areas for metal dicarboxylates is provided in Table 2.
| Application Area | Relevant Properties |
| Hydrogen Storage | Porous framework |
| Magnetic Properties | Presence of paramagnetic metal ions |
| Photoluminescence | Electronic transitions within the metal-ligand framework |
| Photoconductivity | Charge transport properties |
| Sensors | Host-guest interactions, changes in luminescence upon analyte binding |
| Photoelectronics | Light absorption and charge separation capabilities |
Interdisciplinary Research Opportunities Involving this compound Chemistry
The study of this compound also presents numerous opportunities for interdisciplinary research, bridging chemistry with biology, environmental science, and toxicology.
Environmental Chemistry and Toxicology: Lead is a well-known environmental toxin, and its mobility and bioavailability in soils and water can be influenced by the presence of natural organic acids like malic acid. frontiersin.orgrethinkpriorities.org Research into the formation and stability of this compound complexes in environmental systems is crucial for understanding the fate and transport of lead contamination. This creates a research interface between coordination chemistry and environmental toxicology.
Biochemistry and Human Health: Malate is a key intermediate in cellular metabolism, including the Krebs cycle. portlandpress.com Studies have shown that lead exposure can perturb the gut microbiome and alter metabolic pathways. nih.gov Investigating the potential interactions between lead and malate at the molecular level within biological systems could provide insights into the mechanisms of lead toxicity.
Plant Science: Some plants exhibit tolerance to high levels of lead in the soil, and organic acids like malate are believed to play a role in the detoxification and sequestration of heavy metals. frontiersin.org Understanding the chemistry of this compound within plant tissues could inform strategies for phytoremediation of lead-contaminated soils.
Food Science: The presence of lead in the food chain is a significant health concern. nih.gov Malic acid is a common food additive. Research at the intersection of food chemistry and analytical chemistry could focus on developing methods to detect and quantify this compound in food products and to understand how food processing affects its formation.
These interdisciplinary avenues highlight the broader relevance of studying the fundamental chemistry of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
